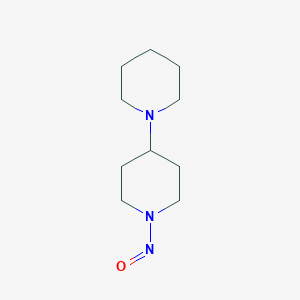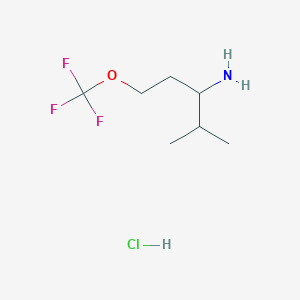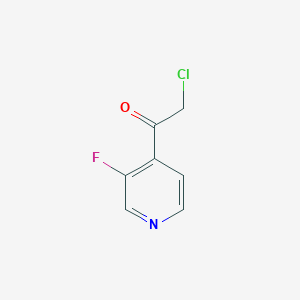
Methyl 3-ethylazetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethylazetidine-3-carboxylate: is a chemical compound with the molecular formula C7H13NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-ethylazetidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethylamine with a suitable ester can lead to the formation of the azetidine ring. The reaction typically requires a base such as sodium hydride and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethylazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Methyl 3-ethylazetidine-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its azetidine ring is a common motif in many drug molecules, making it a valuable intermediate in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-ethylazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 1-Boc-3-ethylazetidine-3-carboxylate
- Methyl 1-Cbz-3-methylazetidine-3-carboxylate
- Methyl 3-hydroxyquinuclidine-3-carboxylate
Comparison: Methyl 3-ethylazetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For example, the presence of the ethyl group at the 3-position can affect the compound’s steric and electronic properties, leading to different reactivity and applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 3-ethylazetidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-7(4-8-5-7)6(9)10-2/h8H,3-5H2,1-2H3 |
InChI Key |
XQSVMKHYYQNAII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


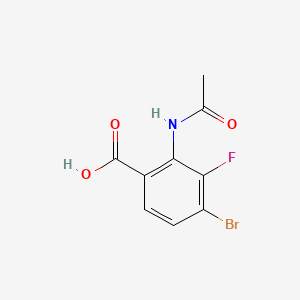
![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
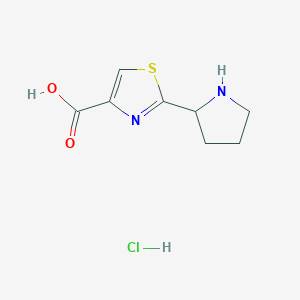


![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)
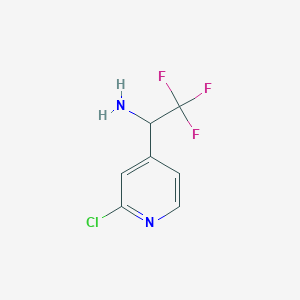
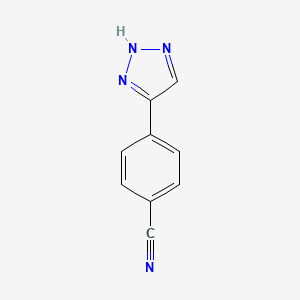
![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)


